4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a sulfonamide group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C21H17FN2O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17FN2O2S2/c1-13-3-10-19-20(11-13)27-21(23-19)15-4-6-16(7-5-15)24-28(25,26)17-8-9-18(22)14(2)12-17/h3-12,24H,1-2H3 |
InChI Key |
YSZUAIKMUUHLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C |
Origin of Product |
United States |
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